molecular formula C7H14N6 B1330589 2,4-Diamino-6-diethylamino-1,3,5-triazine CAS No. 2073-31-6

2,4-Diamino-6-diethylamino-1,3,5-triazine

Cat. No.: B1330589
CAS No.: 2073-31-6
M. Wt: 182.23 g/mol
InChI Key: LLOVZIWCKUWRTA-UHFFFAOYSA-N
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Description

2,4-Diamino-6-diethylamino-1,3,5-triazine is a chemical compound with the molecular formula C7H14N6. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-diethylamino-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of dicyandiamide with nitriles under microwave irradiation. This method is considered green due to the reduction in solvent use and the short reaction time . Another method involves the reaction of cyanuric chloride with diethylamine in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods to those described above. The reaction conditions are optimized for yield and purity, and the product is often purified through crystallization or other separation techniques .

Comparison with Similar Compounds

2,4-Diamino-6-diethylamino-1,3,5-triazine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOVZIWCKUWRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315871
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2073-31-6
Record name 2073-31-6
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Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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